2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione
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Overview
Description
2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione is an organic compound that features a unique structure combining an aziridine ring with a naphthalene backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the aziridine ring imparts significant reactivity, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione typically involves the reaction of naphthalene derivatives with aziridine precursors. One common method is the cyclization of haloamines and amino alcohols, where an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another approach involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other nitrogen sources .
Industrial Production Methods
Industrial production of aziridine-containing compounds often relies on the cyclization of amino alcohols. For example, the dehydration of aminoethanol using an oxide catalyst at high temperatures can produce aziridines . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aziridine N-oxides, while reduction typically yields primary amines .
Scientific Research Applications
2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s reactivity makes it a potential candidate for drug development, particularly in the design of anticancer agents.
Materials Science: Its unique structure allows for the synthesis of novel polymers and materials with specific properties, such as antibacterial coatings and gene transfection agents.
Biological Studies: The compound can be used to study the mechanisms of enzyme-catalyzed reactions involving aziridines.
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various biological and chemical processes. For example, in medicinal chemistry, the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds also contain an aziridine ring and exhibit similar reactivity, making them useful in synthetic chemistry and as potential anticancer agents.
Uniqueness
2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione is unique due to its combination of an aziridine ring with a naphthalene backbone. This structure imparts distinct chemical properties, such as increased reactivity and potential for forming complex molecular architectures .
Properties
CAS No. |
23205-94-9 |
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Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H13NO2/c20-17-13-8-4-5-9-14(13)18(21)16(19-10-11-19)15(17)12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
IKLXWQIBJARPRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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